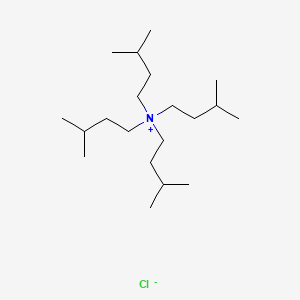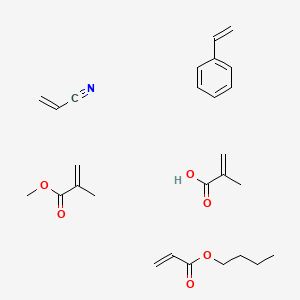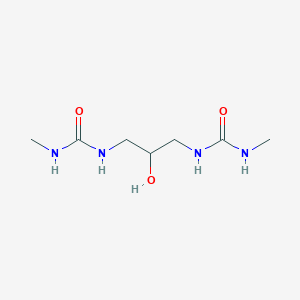
1,1'-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) is a chemical compound known for its unique structure and properties It consists of a hydroxypropane backbone with two methylurea groups attached
Preparation Methods
The synthesis of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) typically involves the reaction of 2-hydroxypropane-1,3-diol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydroxy and methylurea groups can participate in substitution reactions with suitable reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) involves its interaction with molecular targets in biological systems. The hydroxy and methylurea groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The specific pathways involved depend on the context of its use.
Comparison with Similar Compounds
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) can be compared with similar compounds such as:
- 1,1’-[[(1,1-Dimethyl-ethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy(3-acetyl-1,4-phenylene)]]-bis(3,3-diethylurea)
- 2,2′-((2-(hydroxy)propane-1,3-diyl)bis((nitrilo)eth-1-yl-1-ylidene))diphenolato-dicobalt (III)
- 1,3-Dioctanoin These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) lies in its specific combination of hydroxy and methylurea groups, which confer distinct properties and reactivity.
Properties
CAS No. |
33054-80-7 |
|---|---|
Molecular Formula |
C7H16N4O3 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(methylcarbamoylamino)propyl]-3-methylurea |
InChI |
InChI=1S/C7H16N4O3/c1-8-6(13)10-3-5(12)4-11-7(14)9-2/h5,12H,3-4H2,1-2H3,(H2,8,10,13)(H2,9,11,14) |
InChI Key |
RFGVQIHNAUIGFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC(CNC(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


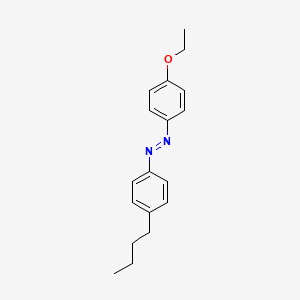
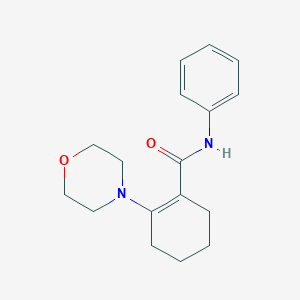
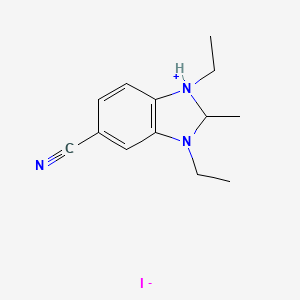
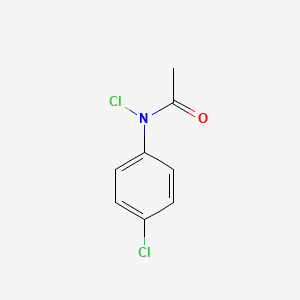
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
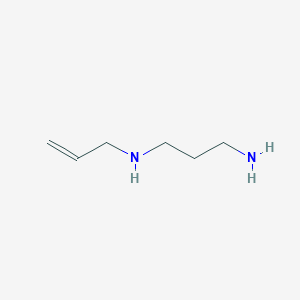
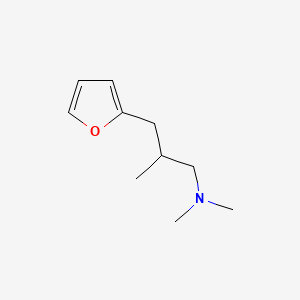
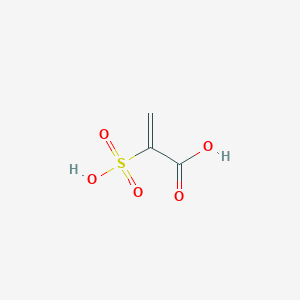
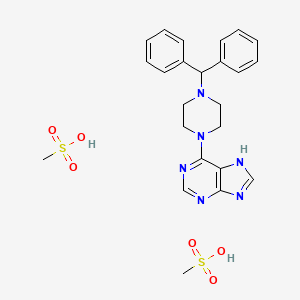
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
